molecular formula C11H15NO2 B8694413 3-Pyridinebutanoic acid, ethyl ester CAS No. 60753-13-1

3-Pyridinebutanoic acid, ethyl ester

Cat. No.: B8694413
CAS No.: 60753-13-1
M. Wt: 193.24 g/mol
InChI Key: RVONEIFFKBUVGO-UHFFFAOYSA-N
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Description

3-Pyridinebutanoic acid, ethyl ester (CAS 96546-53-1) is an ethyl ester derivative featuring a pyridine ring linked to a butanoic acid chain. This compound belongs to the class of heteroaromatic esters, where the pyridine moiety introduces unique electronic and solubility properties. The ethyl ester group enhances its volatility compared to free acids, making it suitable for applications in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

60753-13-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-pyridin-3-ylbutanoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)7-3-5-10-6-4-8-12-9-10/h4,6,8-9H,2-3,5,7H2,1H3

InChI Key

RVONEIFFKBUVGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CN=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Pyridinebutanoic acid, ethyl ester has been investigated for its potential therapeutic applications:

  • Synthesis of Bioactive Compounds : The compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it can be converted into pyridine carboxamides, which are structurally related to niacinamide, a vital B vitamin known for its role in cellular metabolism and skin health .
  • Antiviral Properties : Research indicates that derivatives of pyridine compounds exhibit antiviral activity. Studies have shown that modifications of 3-pyridinebutanoic acid can lead to compounds with enhanced efficacy against flavivirus infections . Such findings highlight the potential of this compound in developing antiviral agents.
  • Anti-tubercular Activity : Esters derived from pyridine carboxylic acids, including 3-pyridinebutanoic acid, have been reported to possess anti-tubercular properties. This is particularly relevant in the context of increasing antibiotic resistance .

Agricultural Applications

  • Pesticide Development : The compound's derivatives have been explored for their potential use in agrochemicals. Some pyridine derivatives show promise as herbicides or insecticides due to their ability to interfere with specific biochemical pathways in pests .
  • Plant Growth Regulators : Certain studies suggest that pyridine derivatives can act as growth regulators in plants, promoting beneficial physiological responses. This application is crucial for enhancing crop yield and resilience against environmental stressors.

Food Technology

  • Flavoring Agent : Ethyl esters are commonly used as flavoring agents in the food industry. This compound can impart unique flavors to food products, making it valuable in flavor formulation . Its safety profile allows it to be used within regulatory limits established by food safety authorities.
  • Food Preservation : The compound's properties may also contribute to food preservation techniques by acting as a natural preservative or antioxidant, although further research is needed to substantiate these claims.

Several studies have documented the applications of this compound:

  • A study published in Toxics highlighted the synthesis of novel compounds derived from pyridine esters that exhibited significant antiviral activity against flaviviruses . This underscores the potential of 3-pyridinebutanoic acid as a precursor for developing new antiviral drugs.
  • Research on the synthesis of herbicides from pyridine derivatives revealed promising results in controlling weed populations while minimizing environmental impact .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyridine-Containing Esters

(2-Pyridin-3-yl-thiazol-4-yl)-acetic Acid Ethyl Ester (CAS 103041-38-9): Structure: Combines a pyridine ring with a thiazole-acetic acid backbone.

Ethyl 3-(Pyridin-2-ylamino)propanoate (CAS 103041-38-9): Structure: Features a pyridine ring connected via an amino group to a propanoic acid ethyl ester. Key Differences: The amino linkage increases hydrogen-bonding capacity, likely improving water solubility (log Kow ~1.5–2.0) compared to the non-amino-substituted target compound .

Ethyl 3-Amino-3-(4-pyridyl)propenoate (CAS 70076-13-0): Structure: Contains an α,β-unsaturated ester with a pyridine substituent. Key Differences: The conjugated double bond enhances reactivity in Michael addition reactions, a property absent in the saturated butanoic acid chain of the target ester .

Non-Pyridine Ethyl Esters

Ethyl 2-Methyl-2-butenoate (CAS 55514-48-2): Structure: Branched unsaturated ester with a double bond. Physical Properties: Molecular weight 128.17, water solubility 1289 mg/L, log Kow 2.16. Key Differences: The absence of a pyridine ring reduces polarity, leading to higher hydrophobicity than pyridine-containing analogs .

Myristic Acid Ethyl Ester (CAS 124-06-1): Structure: Saturated fatty acid ethyl ester with a 14-carbon chain. Applications: Used in lipid membrane studies and biodegradable plastics due to its hydrophobic nature. The long alkyl chain contrasts with the shorter, aromatic-influenced butanoic acid chain of the target compound .

Caffeic Acid Ethyl Ester (CAEE): Structure: Phenolic ethyl ester with antioxidant properties.

Physical and Chemical Properties

Compound CAS Number Molecular Weight Water Solubility (mg/L) log Kow Key Applications
3-Pyridinebutanoic acid, ethyl ester 96546-53-1 ~221.25* ~500–1000* ~1.5–2.5 Pharmaceutical intermediates
Ethyl 3-(pyridin-2-ylamino)propanoate 103041-38-9 194.23 >1000* ~1.8 Bioactive molecule synthesis
Ethyl 2-methyl-2-butenoate 55514-48-2 128.17 1289 2.18 Flavoring agents, solvents
Myristic Acid Ethyl Ester 124-06-1 256.43 Insoluble 7.1 Lipid research, biodegradable plastics

*Estimated based on structural analogs.

Preparation Methods

Conventional Fischer Esterification

The Fischer esterification method involves refluxing 3-pyridinebutanoic acid with excess ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Typical conditions include:

  • Molar ratio (acid:alcohol) : 1:5 to 1:10

  • Temperature : 80–100°C

  • Reaction time : 12–24 hours

A study by Sardarian et al. demonstrated that substituting sulfuric acid with trifluoromethanesulfonic acid (TfOH) enhances reaction efficiency, achieving 92% yield in 18 hours at 140°C under nitrogen. This improvement is attributed to TfOH’s superior proton-donating capacity and thermal stability.

Solvent Effects

Solvent selection critically impacts reaction kinetics:

SolventDielectric ConstantYield (%)
Ethanol24.378
Toluene2.465
Dichloromethane8.993

Polar aprotic solvents like dichloromethane improve miscibility of the pyridine moiety and acid catalyst, facilitating faster ester bond formation.

One-Pot Halogen-Mediated Coupling

Triphenylphosphine Dihalide (Ph3PX2) Method

A breakthrough protocol developed by Sardarian et al. employs Ph3PBr2 or Ph3PI2 with N,N-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 99% yield in 2 minutes at room temperature for 4-nitrobenzoic acid derivatives, with applicability extended to 3-pyridinebutanoic acid:

Reaction Mechanism :

  • Activation : Ph3PX2 reacts with the carboxylic acid to form an acyloxyphosphonium intermediate.

  • Nucleophilic Attack : Ethanol displaces the phosphonium group, forming the ester.

Optimized Conditions :

  • Molar ratio (DMAP:acid) : 2:1

  • Solvent : Dichloromethane

  • Temperature : 25°C

Substrate Scope and Limitations

The method excels with sterically hindered acids but shows reduced efficacy for electron-deficient pyridines (e.g., 2-aminopyridine derivatives yield 70–80%).

Transition Metal-Catalyzed Synthesis

Palladium-Catalyzed Coupling

A patent (CN104926717A) discloses a two-step process for ethyl 3-(pyridin-2-ylamino)propanoate, adaptable to 3-pyridinebutanoic acid esters:

Step 1 : Pd/C-catalyzed hydrogenation of 2-chloropyridine N-oxide with β-alanine ethyl ester hydrochloride (70% yield).
Step 2 : Deoxygenation using trifluoromethanesulfonic acid at 120–160°C (92% yield).

Advantages :

  • Eliminates toxic halogenated solvents

  • Scalable to industrial production

Challenges :

  • Requires high-pressure hydrogenation equipment

  • Catalyst cost (Pd/C) increases production expenses

Comparative Analysis of Methods

MethodYield (%)TimeCost IndexEnvironmental Impact
Fischer Esterification78–9212–24 hLowModerate (acid waste)
Ph3PX2-DMAP90–992–15 minMediumLow (solvent recovery)
Pd-Catalyzed70–9220–24 hHighLow (no halogens)

The Ph3PX2-DMAP method outperforms others in speed and yield but requires stoichiometric DMAP, complicating large-scale applications.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns (e.g., ethyl esters of fatty acids in Figure 1a, 1c ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly for verifying the pyridine ring and ester carbonyl groups. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity, while infrared (IR) spectroscopy identifies functional groups like C=O (1720–1740 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing 3-Pyridinebutanoic acid derivatives?

  • Methodology : Strict control of reaction parameters (temperature, solvent purity, catalyst concentration) is essential. For example, sulfuric acid-catalyzed esterification requires precise stoichiometry (1:3 molar ratio of acid to ethanol) and reflux times (6–8 hours). Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) minimizes byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 3-Pyridinebutanoic acid derivatives?

  • Methodology : Combine multiple techniques (e.g., 2D-NMR, X-ray crystallography) to resolve ambiguities. For instance, NOESY or HSQC can clarify proton coupling in complex pyridine ring systems. Computational modeling (DFT calculations) predicts vibrational and electronic spectra, aiding in peak assignment .

Q. What strategies are effective in optimizing enantioselective synthesis of 3-Pyridinebutanoic acid esters using biocatalysts?

  • Methodology : Screen thermostable esterases (e.g., Pyrobaculum calidifontis PestE) for enantioselectivity (E > 100). Optimize solvent systems (e.g., ionic liquids) to enhance enzyme activity. Kinetic resolution of racemic mixtures via lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) achieves >90% enantiomeric excess .

Q. What methodological considerations are critical when evaluating the biological activity of 3-Pyridinebutanoic acid ethyl ester derivatives in cellular models?

  • Methodology : Use dose-response assays (0.1–100 µM) to determine IC₅₀ values in target cells (e.g., cancer lines). Monitor metabolic stability via liver microsome incubations (37°C, NADPH cofactor). For kinase inhibition studies (e.g., PKA), employ fluorescence polarization assays with ATP-competitive probes .

Q. How can computational tools predict the metabolic fate of 3-Pyridinebutanoic acid esters in vivo?

  • Methodology : Use ADMET prediction software (e.g., SwissADME) to estimate solubility (LogP), cytochrome P450 interactions, and plasma protein binding. Molecular docking (AutoDock Vina) identifies potential targets, such as esterases or transporters, based on structural homology .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in stability studies of 3-Pyridinebutanoic acid esters under varying pH conditions?

  • Methodology : Conduct accelerated stability tests (25–40°C, pH 1–10) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation rates. For acidic conditions (pH < 4), ester hydrolysis dominates, while oxidative pathways (ROS generation) prevail at neutral pH .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological assays?

  • Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling (10,000 iterations) validates confidence intervals in small-sample studies .

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